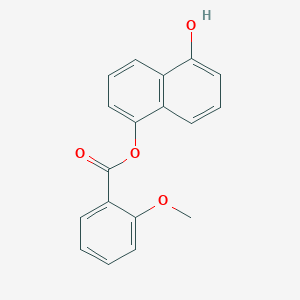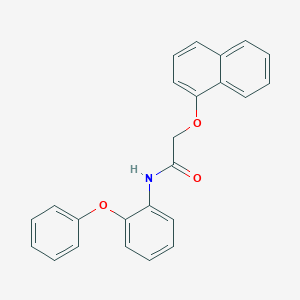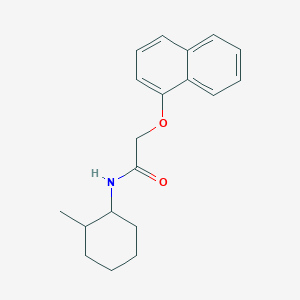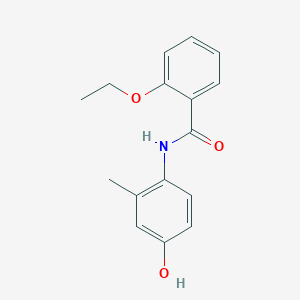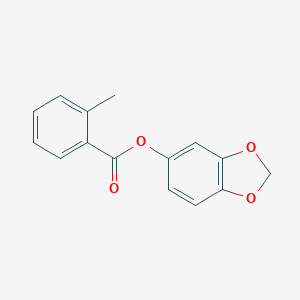
1,3-Benzodioxol-5-yl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl 2-methylbenzoate, also known as MDB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDB belongs to the class of benzodioxole derivatives, which are known for their potential therapeutic applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxol-5-yl 2-methylbenzoate is not fully understood; however, studies have shown that 1,3-Benzodioxol-5-yl 2-methylbenzoate exerts its therapeutic effects through the modulation of various signaling pathways. 1,3-Benzodioxol-5-yl 2-methylbenzoate has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1,3-Benzodioxol-5-yl 2-methylbenzoate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl 2-methylbenzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,3-Benzodioxol-5-yl 2-methylbenzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1,3-Benzodioxol-5-yl 2-methylbenzoate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1,3-Benzodioxol-5-yl 2-methylbenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Benzodioxol-5-yl 2-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1,3-Benzodioxol-5-yl 2-methylbenzoate is also stable under various conditions, making it suitable for long-term storage. However, there are also limitations to using 1,3-Benzodioxol-5-yl 2-methylbenzoate in lab experiments. 1,3-Benzodioxol-5-yl 2-methylbenzoate is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, 1,3-Benzodioxol-5-yl 2-methylbenzoate is not readily available in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,3-Benzodioxol-5-yl 2-methylbenzoate. One area of interest is the development of new synthetic methods for 1,3-Benzodioxol-5-yl 2-methylbenzoate that can increase its yield and purity. Another area of research is the investigation of the potential therapeutic applications of 1,3-Benzodioxol-5-yl 2-methylbenzoate in other fields such as agriculture and industry. Moreover, more studies are needed to fully understand the mechanism of action of 1,3-Benzodioxol-5-yl 2-methylbenzoate and its potential side effects. Finally, the development of new derivatives of 1,3-Benzodioxol-5-yl 2-methylbenzoate with improved properties and efficacy is an area of interest for future research.
Conclusion
1,3-Benzodioxol-5-yl 2-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential therapeutic applications. 1,3-Benzodioxol-5-yl 2-methylbenzoate has been extensively studied for its potential applications in cancer research, neuroprotection, and anti-inflammatory treatments. While more research is needed to fully understand the properties and potential applications of 1,3-Benzodioxol-5-yl 2-methylbenzoate, it is clear that this compound has significant potential for future research and development.
Métodos De Síntesis
1,3-Benzodioxol-5-yl 2-methylbenzoate can be synthesized through various methods, including the reaction of 2-methylbenzoic acid with 1,3-benzodioxole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-methylbenzoic acid with 1,3-benzodioxole in the presence of a catalyst such as pyridine. 1,3-Benzodioxol-5-yl 2-methylbenzoate can also be synthesized through the reaction of 2-methylbenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-yl 2-methylbenzoate has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and anti-inflammatory treatments. In cancer research, 1,3-Benzodioxol-5-yl 2-methylbenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1,3-Benzodioxol-5-yl 2-methylbenzoate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1,3-Benzodioxol-5-yl 2-methylbenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C15H12O4 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl 2-methylbenzoate |
InChI |
InChI=1S/C15H12O4/c1-10-4-2-3-5-12(10)15(16)19-11-6-7-13-14(8-11)18-9-17-13/h2-8H,9H2,1H3 |
Clave InChI |
XPIOTMRYGXJKET-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



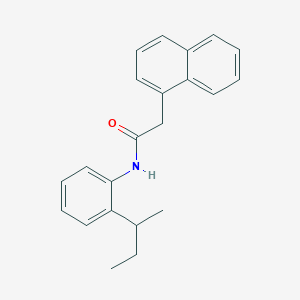
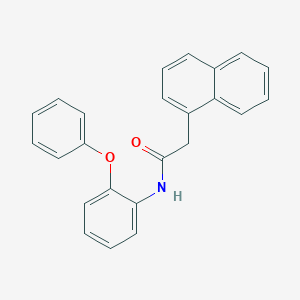
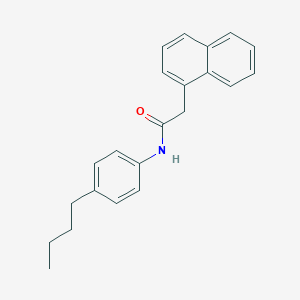
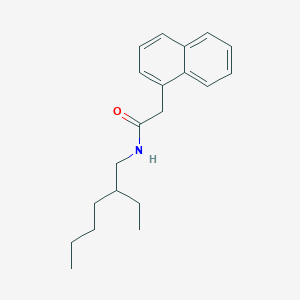
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
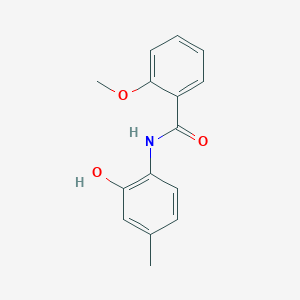
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)
